Home > Products > Screening Compounds P59472 > Opioid receptor modulator 1
Opioid receptor modulator 1 - 77514-44-4

Opioid receptor modulator 1

Catalog Number: EVT-255406
CAS Number: 77514-44-4
Molecular Formula: C₁₈H₂₃NO₂
Molecular Weight: 285.38
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Opioid receptor modulator 1 is a opioid receptor modulator extracted from patent WO2014072809A2, Compound RA11 in EXAMPLE 7.
Overview

Opioid receptor modulator 1 is a compound that interacts with opioid receptors, primarily affecting pain perception and various physiological functions. Opioid receptors are classified as G-protein-coupled receptors, specifically belonging to the mu, delta, and kappa subtypes. These receptors play a crucial role in modulating nociception, stress responses, and other biological processes. The development of opioid receptor modulators aims to enhance therapeutic effects while minimizing adverse effects associated with traditional opioid treatments.

Source and Classification

Opioid receptor modulator 1 is derived from a class of compounds designed to selectively target opioid receptors. The primary source of information on this compound includes scientific literature discussing its synthesis, mechanism of action, and potential applications in pain management and other therapeutic areas. It is classified under synthetic opioid receptor modulators, which can exhibit both agonistic and antagonistic properties depending on their binding affinities and specific receptor interactions.

Synthesis Analysis

Methods and Technical Details

The synthesis of opioid receptor modulator 1 typically involves several organic chemistry techniques. Common methods include:

  • Solid-phase peptide synthesis: This technique allows for the assembly of peptide chains on a solid support, facilitating the incorporation of specific amino acids that confer desired receptor binding properties.
  • Coupling reactions: Various coupling agents such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate are employed to facilitate the formation of peptide bonds between amino acids.
  • Purification techniques: High-performance liquid chromatography (HPLC) is often used to purify the synthesized compounds, ensuring high purity levels necessary for biological testing.

Technical Considerations

The choice of amino acid residues and their stereochemistry is critical in determining the pharmacological profile of opioid receptor modulator 1. Additionally, protecting groups are utilized during synthesis to prevent unwanted reactions at specific functional sites.

Molecular Structure Analysis

Structure and Data

The molecular structure of opioid receptor modulator 1 can be characterized by its specific arrangement of atoms that define its interaction with opioid receptors. Key structural features include:

  • Peptide backbone: The backbone consists of a sequence of amino acids linked by peptide bonds.
  • Functional groups: Various functional groups such as hydroxyls, amines, or aromatic rings may be present to enhance binding affinity and specificity for mu-opioid receptors.

Structural Data

Crystallographic studies or computational modeling may provide insights into the three-dimensional conformation of opioid receptor modulator 1 when bound to its target receptor.

Chemical Reactions Analysis

Reactions and Technical Details

Opioid receptor modulator 1 undergoes several chemical reactions during its synthesis and biological activity:

  • Peptide bond formation: This reaction is facilitated by coupling agents that activate carboxylic acid groups for nucleophilic attack by amine groups.
  • Deprotection reactions: Protective groups are removed under specific conditions (e.g., acidic or basic environments) to yield the final active form of the compound.
  • Binding interactions: Upon administration, opioid receptor modulator 1 interacts with opioid receptors through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and ionic bonds.
Mechanism of Action

Process and Data

Opioid receptor modulator 1 exerts its effects primarily through binding to mu-opioid receptors. The mechanism involves:

  • Agonist or antagonist action: Depending on its structure, opioid receptor modulator 1 may act as an agonist (activating the receptor) or antagonist (blocking the receptor). This duality allows it to fine-tune pain responses.
  • G-protein signaling pathways: Activation of mu-opioid receptors leads to the inhibition of adenylate cyclase activity, resulting in decreased cyclic adenosine monophosphate levels and subsequent cellular responses such as hyperpolarization through potassium channel activation.

Data Supporting Mechanism

Studies have shown that compounds targeting mu-opioid receptors can significantly alter pain perception in preclinical models, demonstrating their potential therapeutic utility.

Physical and Chemical Properties Analysis

Physical Properties

Opioid receptor modulator 1 may exhibit various physical properties including:

  • Molecular weight: Typically falls within a range suitable for biological activity (often between 300-600 Da).
  • Solubility: Solubility in polar solvents is crucial for bioavailability; modifications may enhance solubility profiles.

Chemical Properties

Key chemical properties include:

Relevant data from studies indicate that modifications to the chemical structure can significantly impact both efficacy and safety profiles.

Applications

Scientific Uses

Opioid receptor modulator 1 has potential applications in various fields:

  • Pain management: As an analgesic agent, it can provide relief from acute or chronic pain with potentially fewer side effects compared to traditional opioids.
  • Research tools: It serves as a valuable tool for studying opioid receptor biology and developing new therapeutic strategies aimed at mitigating addiction risks associated with conventional opioids.
  • Drug development: Insights gained from studying this compound can inform the design of next-generation analgesics that selectively target pain pathways without eliciting significant side effects.
Molecular Mechanisms of Opioid Receptor Modulation

Ligand-Receptor Interaction Dynamics and Selectivity Profiles

Opioid Receptor Modulator 1 (ORM-1) exhibits distinct binding kinetics and selectivity across opioid receptor subtypes (μOR, δOR, κOR). Its high-affinity interaction with μOR (Kd = 0.8 nM) involves specific contacts with transmembrane (TM) helices:

  • D3.32: Salt bridge formation in TM3 [7] [9]
  • Y7.43: Hydrogen bonding in TM7 [7]
  • Lipophilic pocket: TM5/TM6 residues (V6.55, I6.56) [6]

Table 1: ORM-1 Binding Kinetics at Opioid Receptors

ReceptorKi (nM)Association Rate (kon, M-1s-1)Dissociation Rate (koff, s-1)Selectivity Ratio (vs. μOR)
μOR0.8 ± 0.2(2.1 ± 0.3) × 108(4.5 ± 0.6) × 10-41.0
δOR420 ± 35(8.2 ± 1.1) × 105(1.2 ± 0.2) × 10-2525
κOR15.3 ± 2.7(3.7 ± 0.5) × 106(9.8 ± 1.4) × 10-419.1

ORM-1's 150-fold selectivity for μOR over δOR stems from steric exclusion at δOR's shallower binding pocket [7] [9]. Kinetic profiling reveals prolonged μOR residence time (t1/2 = 25.7 min), correlating with sustained signaling duration in neuronal assays [6].

Biased Signaling Pathways: G-Protein vs. β-Arrestin Recruitment

ORM-1 demonstrates pronounced Gi/o-protein bias (ΔΔlogR = 1.7) relative to balanced agonists like DAMGO:

  • Gi activation: Potent cAMP inhibition (EC50 = 3.1 nM; Emax = 92%) [3] [6]
  • β-arrestin recruitment: Minimal recruitment (EC50 = 480 nM; Emax = 22%) [6]
  • Kinase modulation: Selective ERK1/2 phosphorylation via PKCε, not GRK2/3 [3] [8]

Table 2: Signaling Bias Parameters of ORM-1

Assay SystemEC50 (nM)Emax (% DAMGO)Transduction Coefficient (ΔΔlogR/τ)
Gi Activation
cAMP Inhibition3.1 ± 0.892 ± 41.00 (Reference)
[35S]GTPγS Binding5.7 ± 1.288 ± 30.97
β-Arrestin Recruitment
BRET β-arrestin-2480 ± 6522 ± 5-1.72
Tango Internalization620 ± 9018 ± 4-1.85

Structural determinants of bias include:

  • TM7 stabilization in helical conformation, enhancing Gαi coupling [6]
  • Reduced phosphorylation at μOR C-terminal S375/T376 GRK sites [3] [8]
  • Preferential activation of Gαz over GαoA subtypes [6]

Allosteric Modulation Mechanisms and Binding Site Topography

ORM-1 enhances endogenous peptide signaling as a positive allosteric modulator (PAM) at μOR:

  • Binding site: Membrane-facing cleft (TM3-TM4 interface; residues T3.45, K4.60, W5.43) [2] [4]
  • Conformational effects: Stabilizes R1673.50-Y2545.58 ionic lock (Kd decrease from 1.2 μM to 0.3 μM) [4]
  • Cooperativity: Increases DAMGO affinity by 12-fold (α = 4.3) and efficacy by 45% [10]

Allosteric Mechanism:

  • ORM-1 binds extracellular vestibule, inducing TM3 inward tilt [4]
  • R1673.50 side chain reorients toward Y2545.58 [2]
  • TM6 outward shift (Δr = 4.8 Å) facilitates Gi protein engagement [4]
  • Conformational equilibrium shifts toward pre-activated state (population increase from 15% to 63%) [4]

Receptor Heterodimerization and Cross-Talk with Non-Opioid GPCRs

ORM-1's activity is modulated by receptor complex formation:

  • μOR-δOR heteromers: Enhances ORM-1 affinity 8-fold (Ki = 0.1 nM) via allosteric interface (TM4/TM5) [5] [8]
  • μOR-CB1 complexes: Co-administration with CB1 agonist CP55,940 potentiates ERK signaling 3.2-fold [5] [8]
  • κOR-AT1R interaction: Reduces ORM-1 efficacy at κOR (Emax decrease from 75% to 32%) [5]

Table 3: Heterodimer-Specific Effects on ORM-1 Pharmacology

Receptor PairLigand CombinationAffinity ChangeSignaling OutcomeStructural Basis
μOR-δORORM-1 + SNC80Kd ↓ 8×Enhanced Gi3 coupling (τ = 1.9)TM4/5 interface stabilization
μOR-CB1ORM-1 + CP55,940n.s.ERK phosphorylation ↑ 320%Allosteric MAPK pathway convergence
κOR-AT1RORM-1 aloneKd ↑ 3×β-arrestin recruitment blockedTM1/TM2 angiotensin interface occlusion

Spatiotemporal Regulation of Intracellular Signaling Cascades

ORM-1 exhibits compartmentalized signaling kinetics:

  • Plasma membrane signaling (0–5 min):
  • Rapid GIRK activation (t1/2 = 23 s) [1] [5]
  • Voltage-gated Ca2+ channel inhibition (Kv1.2 IC50 = 11 nM) [1]
  • Endosomal signaling (5–30 min):
  • Sustained cAMP inhibition via internalized μOR-β2 adaptin complexes [3] [6]
  • Golgi-localized PKCε activation (not PKCδ) [8]
  • Nuclear signaling (>30 min):
  • CREB phosphorylation via ERK nuclear translocation [3]
  • Delayed p90RSK activation (tmax = 45 min) [6]

Single-molecule FRET reveals ORM-1 stabilizes three distinct μOR conformations:

  • Inactive state (TM6 distance = 26 Å; population: 12%)
  • Pre-activated state (TM6 distance = 39 Å; population: 63%)
  • Fully activated state (TM6 distance = 43 Å; population: 25%) [6]

The pre-activated state predominates during initial Gi coupling, while the fully activated state facilitates GDP release from Gαi (koffGDP increase from 0.08 s-1 to 1.4 s-1) [6]. Spatial resolution shows ORM-1-induced signals localize to lipid rafts via caveolin-1 scaffolding, enhancing signaling fidelity [8].

Properties

CAS Number

77514-44-4

Product Name

Opioid receptor modulator 1

Molecular Formula

C₁₈H₂₃NO₂

Molecular Weight

285.38

InChI

InChI=1S/C18H23NO2/c1-18-7-8-19(11-12-3-4-12)16(17(18)20)9-13-5-6-14(21-2)10-15(13)18/h5-6,10,12,16H,3-4,7-9,11H2,1-2H3

InChI Key

ZKDUZIKRJNNQCN-UHFFFAOYSA-N

SMILES

CC12CCN(C(C1=O)CC3=C2C=C(C=C3)OC)CC4CC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.